N-(3-hydroxyphenyl)naphthalene-1-sulfonamide
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Overview
Description
N-(3-hydroxyphenyl)naphthalene-1-sulfonamide is an organic compound belonging to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. This compound features a naphthalene ring system with a sulfonamide group and a hydroxyphenyl substituent, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxyphenyl)naphthalene-1-sulfonamide typically involves the reaction of naphthalene-1-sulfonyl chloride with 3-hydroxyaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of sulfonamides, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxyphenyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of N-(3-aminophenyl)naphthalene-1-sulfonamide.
Substitution: Formation of nitro, sulfo, or halogen-substituted derivatives.
Scientific Research Applications
N-(3-hydroxyphenyl)naphthalene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(3-hydroxyphenyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active sites of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrabactin: A synthetic sulfonamide that mimics abscisic acid and is used in plant biology.
Sulfamethazine: A sulfonamide antibiotic used in veterinary medicine.
Sulfadiazine: Another sulfonamide antibiotic used in combination with pyrimethamine to treat toxoplasmosis.
Uniqueness
N-(3-hydroxyphenyl)naphthalene-1-sulfonamide is unique due to its specific structural features, such as the combination of a naphthalene ring and a hydroxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
71862-45-8 |
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Molecular Formula |
C16H13NO3S |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
N-(3-hydroxyphenyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C16H13NO3S/c18-14-8-4-7-13(11-14)17-21(19,20)16-10-3-6-12-5-1-2-9-15(12)16/h1-11,17-18H |
InChI Key |
NAKOXCFVLYYSFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC3=CC(=CC=C3)O |
Origin of Product |
United States |
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